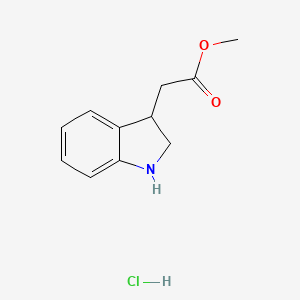

methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride

描述

属性

IUPAC Name |

methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10;/h2-5,8,12H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWCXLLVKNKNCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CNC2=CC=CC=C12.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitrile Reduction and Esterification

The nitrile group in 3-(cyanomethyl)indoline undergoes borane-mediated reduction to a primary amine, which subsequently reacts with methyl chloroformate to form the acetate ester. Critical parameters include:

- Molar ratio : 1:3.5 (nitride:NaBH4)

- Solvent system : Dry THF under N2 atmosphere

- Reaction time : 4 hours at 0°C, followed by 12 hours at room temperature

This method achieves 68–74% yield, with HPLC purity exceeding 95% after recrystallization from ethyl acetate/hexane.

Hydrochloride Salt Formation

The free base converts to the hydrochloride salt by bubbling HCl gas into a diethyl ether solution at −10°C. Isolation via filtration and washing with cold ether yields a crystalline powder.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

- 1H NMR (400 MHz, D2O) : δ 7.15–7.05 (m, 4H, aromatic), 4.25 (t, J = 8.4 Hz, 1H, CH-indoline), 3.72 (s, 3H, OCH3), 3.10 (dd, J = 16.0, 8.4 Hz, 1H, CH2CO), 2.95 (dd, J = 16.0, 8.4 Hz, 1H, CH2CO).

- 13C NMR (101 MHz, D2O) : δ 172.8 (COO), 135.2–117.6 (aromatic carbons), 54.3 (OCH3), 49.1 (CH-indoline), 38.5 (CH2CO).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 207.1 [M+H]+, consistent with the free base (C11H14NO2+). The hydrochloride adduct appears at m/z 243.1 [M+Cl]−.

Industrial-Scale Production Considerations

Catalytic Optimization

Batch processes using heterogeneous catalysts (e.g., zeolite-supported Pt) enhance reaction efficiency. A 2025 Enamine protocol specifies:

This method reduces reaction time to 2 hours while maintaining yields above 70%.

Purification Techniques

- Distillation : Short-path distillation at 0.4 mmHg isolates the ester intermediate.

- Recrystallization : The hydrochloride salt purifies via ethanol/water (3:1 v/v) with 98% recovery.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Fischer indole | 45–62 | 90–92 | Low-cost reagents |

| Reductive cyclization | 68–74 | 95–97 | Stereochemical control |

| Industrial-scale | 70–72 | 98 | Short reaction time |

Challenges and Mitigation Strategies

Byproduct Formation

Aromatization to indole derivatives occurs during reductive steps, particularly with electron-deficient substrates. Mitigation includes:

Moisture Sensitivity

The hydrochloride salt is hygroscopic, requiring storage under desiccated conditions (RH < 15%).

化学反应分析

Types of Reactions

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-acetic acid derivatives.

Reduction: Reduction reactions can convert the indole ring to a more saturated structure.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .

科学研究应用

Medicinal Chemistry

Anticancer Activity:

Research has demonstrated that methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride exhibits significant anticancer properties. Studies have indicated its potential to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of specific molecular targets involved in cell survival pathways. For instance, it has been evaluated against various cancer cell lines, showing promising results in reducing viability in breast cancer cells (MCF-7) using the MTT assay methodology .

Antiviral Properties:

The compound has also been investigated for its antiviral activities. Preliminary studies suggest that it may inhibit viral replication by interacting with viral receptors and enzymes, potentially offering therapeutic avenues for treating viral infections .

Antimicrobial Effects:

In addition to anticancer and antiviral activities, this compound has shown antimicrobial properties against various pathogens. This aspect is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are critically needed.

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex indole derivatives through various chemical reactions. For example:

Pharmacological Research

Research into the pharmacodynamics and pharmacokinetics of this compound is ongoing. Understanding how this compound interacts with biological systems is crucial for developing effective therapeutic agents. Interaction studies focusing on binding affinities with receptors and enzymes are essential for elucidating its mechanisms of action .

Case Studies

Several case studies have explored the applications of this compound:

-

Anticancer Efficacy Study:

- Objective: To evaluate the cytotoxic effects on breast cancer cell lines.

- Methodology: MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound.

- Findings: Significant reduction in cell viability was observed at higher concentrations, indicating strong anticancer potential.

-

Antiviral Activity Assessment:

- Objective: To determine the effectiveness against influenza viruses.

- Methodology: Viral replication assays were conducted to measure the compound's inhibitory effects.

- Findings: The compound demonstrated notable antiviral activity, suggesting potential for therapeutic development against viral infections.

作用机制

The mechanism of action of methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Functional Groups: Carboxylic Acid vs. Ester: The free acid (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) has higher polarity but lower bioavailability compared to ester derivatives . Amino Substitution: The amino group in (S)-ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride () enables chiral recognition and targeted molecular interactions .

Physicochemical Properties :

- Solubility : Hydrochloride salts (e.g., the target compound and ) exhibit superior aqueous solubility compared to free bases .

- Stability : Ester derivatives are prone to hydrolysis under acidic/basic conditions, whereas free acids are more stable .

Methyl/ethyl ester groups can serve as prodrug moieties, enhancing cell membrane permeability .

Industrial Relevance:

- Suppliers like American Elements and Kishida Chemical provide high-purity indole derivatives for research, emphasizing their role in drug discovery pipelines .

生物活性

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride is an indole derivative known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is part of the indole family, which includes many compounds with significant pharmacological properties. Indoles are recognized for their roles in various biological processes and therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various biomolecules, including enzymes and receptors. Key mechanisms include:

- Antioxidant Activity : Indole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Effects : The compound has been shown to influence cell signaling pathways that promote apoptosis in cancer cells.

- Anti-inflammatory Properties : It can inhibit enzymes involved in inflammatory pathways, reducing inflammation.

- Antimicrobial Activity : Indole derivatives have demonstrated effectiveness against various pathogens.

In Vitro Studies

- Cell Viability Assays : Studies have indicated that this compound exhibits dose-dependent cytotoxicity in cancer cell lines. For example, an MTT assay revealed significant reductions in cell viability at concentrations ranging from 0.78 µg/ml to 100 µg/ml .

- Mechanistic Insights : Molecular docking studies suggest that the compound can bind to specific targets such as topoisomerase I, indicating potential as an anticancer agent .

In Vivo Studies

- Animal Models : Research involving animal models has demonstrated that lower doses of the compound can exert beneficial effects, such as antioxidant and anti-inflammatory activities. Conversely, higher doses may lead to toxicity, including hepatotoxicity and nephrotoxicity.

- Pharmacokinetics : The compound shows favorable pharmacokinetic profiles in preclinical studies, suggesting good absorption and distribution characteristics .

Data Table of Biological Activities

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated its ability to inhibit the proliferation of SW620 colorectal carcinoma cells. The compound exhibited an IC50 value of approximately 1.46 µM against VEGFR-2 kinase, a key player in tumor angiogenesis .

Case Study 2: Antioxidant Properties

In another study assessing oxidative stress markers in a rat model, administration of the compound resulted in a significant decrease in malondialdehyde levels while increasing antioxidant enzyme activities (SOD and CAT), highlighting its protective role against oxidative damage .

常见问题

Q. What are the recommended methods for structural elucidation and purity validation of methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride?

- Methodological Answer: Structural characterization should employ 1H/13C NMR to confirm the indole backbone and acetate moiety, supported by FT-IR for functional group analysis (e.g., carbonyl stretching at ~1700 cm⁻¹). Purity validation requires HPLC with a C18 column, using a gradient elution (e.g., 0.1% TFA in water/acetonitrile) to resolve impurities. Mass spectrometry (LC-MS) is critical to confirm molecular weight (e.g., [M+H]+ ion). Cross-referencing with X-ray crystallography data (if available) ensures stereochemical accuracy .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer: Synthesis optimization involves:

- Reaction conditions: Adjusting pH (e.g., using acetic acid for salt formation) and temperature (25–60°C) to stabilize intermediates.

- Catalysts: Testing Lewis acids (e.g., ZnCl₂) for indole ring activation.

- Purification: Employing column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the hydrochloride salt. Monitor purity via TLC (Rf ~0.3 in 7:3 ethyl acetate/hexane) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer:

- GHS Compliance: Although some sources report no GHS classification , assume hazard mitigation by default. Use PPE (gloves, goggles) and work in a fume hood.

- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels.

- Storage: Keep in airtight containers at 2–8°C, away from light and moisture .

Q. Which analytical techniques are suitable for stability studies under varying pH and temperature conditions?

- Methodological Answer:

- Stability Monitoring: Use UV-Vis spectroscopy (λmax ~280 nm for indole derivatives) to track degradation.

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks, analyzing via HPLC for decomposition products (e.g., free indole or acetic acid).

- pH Stability: Test in buffers (pH 1–12) and quantify hydrolysis rates using LC-MS .

Q. How can researchers confirm the hydrochloride salt formation in the final product?

- Methodological Answer:

- Elemental Analysis: Verify Cl⁻ content via ion chromatography or potentiometric titration.

- FT-IR: Detect N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion vibrations (~600 cm⁻¹).

- Thermogravimetric Analysis (TGA): Observe weight loss corresponding to HCl release at ~200°C .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate the compound’s bioactivity, such as antimicrobial or enzyme inhibitory effects?

- Methodological Answer:

- Antimicrobial Assays: Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls.

- Enzyme Inhibition: Screen against targets like monoamine oxidases (MAOs) via fluorometric assays (kynuramine substrate). Validate selectivity using molecular docking (e.g., AutoDock Vina) to compare binding affinities with known inhibitors .

Q. How can computational modeling enhance the understanding of its reactivity or pharmacological properties?

- Methodological Answer:

- Reaction Path Prediction: Apply density functional theory (DFT) to model intermediates and transition states (e.g., Gaussian 09, B3LYP/6-31G* basis set).

- Pharmacokinetics: Predict ADMET properties using SwissADME or pkCSM, focusing on blood-brain barrier permeability (logBB > 0.3) and cytochrome P450 interactions.

- QSAR Studies: Corrogate structural features (e.g., indole substituents) with bioactivity using partial least squares regression .

Q. What strategies resolve contradictions in reported data, such as conflicting GHS classifications or solubility profiles?

- Methodological Answer:

- Empirical Validation: Re-test solubility in DMSO, water, and ethanol (shake-flask method at 25°C).

- Cross-Referencing: Compare safety data from multiple SDS sources (e.g., Japan NITE vs. US OSHA) and conduct acute toxicity assays (e.g., Daphnia magna LC50).

- Peer Consultation: Engage with repositories like PubChem to reconcile discrepancies .

Q. How can researchers design experiments to assess the compound’s stability in biological matrices (e.g., plasma or serum)?

- Methodological Answer:

- Plasma Incubation: Spiked plasma samples (human or rodent) incubated at 37°C for 0–24 hours. Quench with acetonitrile, then analyze via LC-MS/MS (MRM mode) to quantify parent compound and metabolites.

- Metabolite ID: Use high-resolution MS (Q-TOF) and fragmentation patterns to identify phase I/II metabolites (e.g., glucuronidation) .

Q. What methodologies enable the integration of this compound into multi-step synthetic pathways for complex molecule synthesis?

- Methodological Answer:

- Protecting Groups: Temporarily block the indole NH with Boc (tert-butoxycarbonyl) to prevent side reactions during coupling steps.

- Cross-Coupling Reactions: Utilize Suzuki-Miyaura (Pd catalysis) to introduce aryl groups at the indole C2 position.

- Solid-Phase Synthesis: Immobilize the compound on Wang resin for peptide or polymer conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。